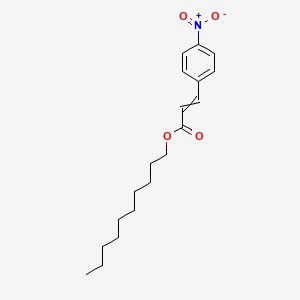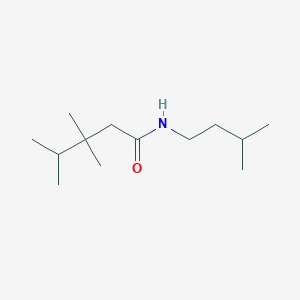
3,3,4-Trimethyl-N-(3-methylbutyl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,4-Trimethyl-N-(3-methylbutyl)pentanamide is an organic compound with the molecular formula C14H29NO. It is a member of the amide family, characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound is known for its unique structural features, which include multiple methyl groups and a branched alkyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4-Trimethyl-N-(3-methylbutyl)pentanamide typically involves the reaction of 3,3,4-trimethylpentanoic acid with 3-methylbutylamine. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. The process involves the activation of the carboxylic acid group, often using reagents like thionyl chloride (SOCl2) or dicyclohexylcarbodiimide (DCC), followed by the addition of the amine.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Purification steps such as distillation or recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3,3,4-Trimethyl-N-(3-methylbutyl)pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
3,3,4-Trimethyl-N-(3-methylbutyl)pentanamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3,4-Trimethyl-N-(3-methylbutyl)pentanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of multiple methyl groups and the branched structure may influence its binding affinity and specificity. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
3,3,4-Trimethylpentanamide: Lacks the N-(3-methylbutyl) group, resulting in different chemical and biological properties.
N-(3-Methylbutyl)pentanamide: Similar structure but without the additional methyl groups on the pentanamide backbone.
Uniqueness
3,3,4-Trimethyl-N-(3-methylbutyl)pentanamide is unique due to its specific combination of methyl groups and branched alkyl chain, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
62384-17-2 |
|---|---|
Molecular Formula |
C13H27NO |
Molecular Weight |
213.36 g/mol |
IUPAC Name |
3,3,4-trimethyl-N-(3-methylbutyl)pentanamide |
InChI |
InChI=1S/C13H27NO/c1-10(2)7-8-14-12(15)9-13(5,6)11(3)4/h10-11H,7-9H2,1-6H3,(H,14,15) |
InChI Key |
MJFCMDMAUKTBPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC(=O)CC(C)(C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{(E)-[(2-Chlorophenyl)imino]methyl}-4-nitroaniline](/img/structure/B14535813.png)
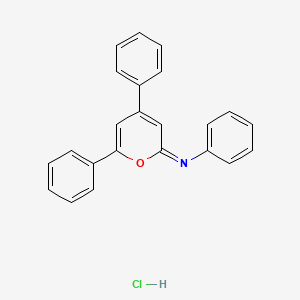
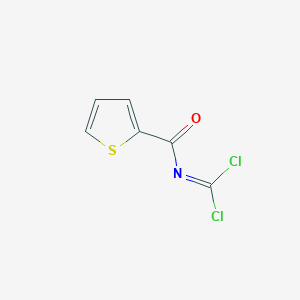
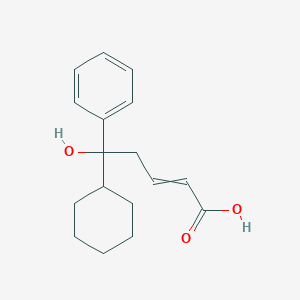
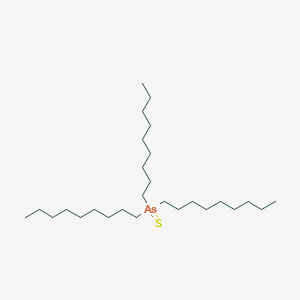
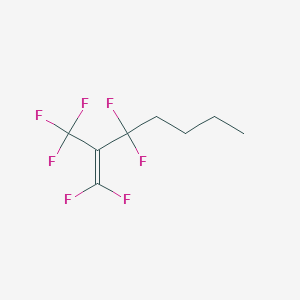
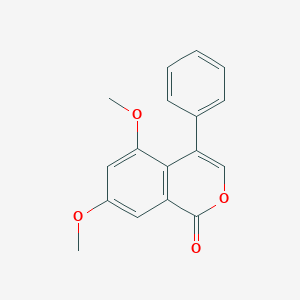
![2H-1-Benzopyran, 4-[[(4-bromophenyl)sulfonyl]methyl]-6-chloro-](/img/structure/B14535839.png)
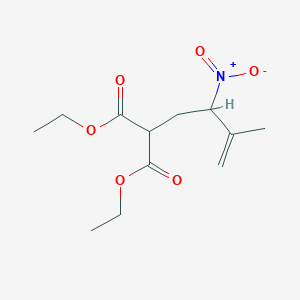
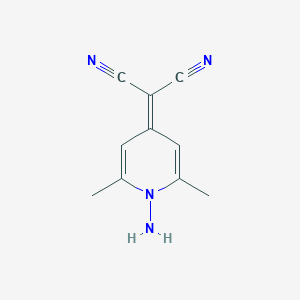
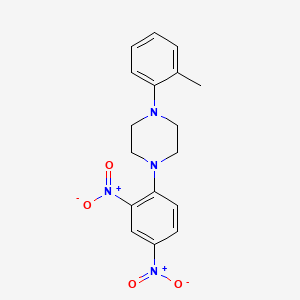
![Benzamide, 2-(2-hydroxyethyl)-N-[2-(3-methoxyphenyl)ethyl]-](/img/structure/B14535858.png)
